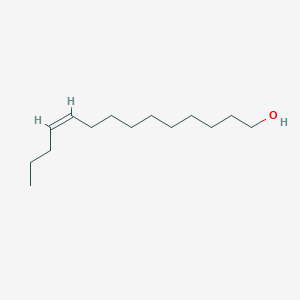

10-tetradecenol, Z

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H28O |

|---|---|

Molecular Weight |

212.37 g/mol |

IUPAC Name |

(Z)-tetradec-10-en-1-ol |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,15H,2-3,6-14H2,1H3/b5-4- |

InChI Key |

KRGSHQFWLNRTDO-PLNGDYQASA-N |

Isomeric SMILES |

CCC/C=C\CCCCCCCCCO |

Canonical SMILES |

CCCC=CCCCCCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling (Z)-10-Tetradecenol: A Technical Guide to its Discovery and Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and identification of (Z)-10-tetradecenol, a significant semiochemical in insect communication. The document details the experimental methodologies, data presentation, and logical frameworks crucial for its study, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction

(Z)-10-tetradecenol is a fatty alcohol that functions as a sex pheromone component in various insect species, particularly moths. Its specific isomeric form is crucial for eliciting a behavioral response, making its precise identification and synthesis paramount for applications in pest management and ecological studies. The discovery and identification of this compound rely on a combination of advanced analytical techniques and classical chemical synthesis methods.

Analytical Identification

The identification of (Z)-10-tetradecenol from natural sources, such as insect pheromone glands, involves a multi-step process combining chromatographic separation with spectroscopic and electrophysiological detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the separation and identification of volatile compounds like (Z)-10-tetradecenol. The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides information about the mass-to-charge ratio of the fragmented molecules, allowing for structural elucidation.

Table 1: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for (Z)-10-Tetradecenol Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-500 |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

Table 2: Mass Spectral Data for Tetradecenol Isomers

| Compound | Key Mass Fragments (m/z) |

| (Z)-10-Tetradecenol | 212 (M+), 194, 166, 138, 124, 110, 96, 82, 67, 55, 41 |

| (E)-10-Tetradecenol | 212 (M+), 194, 166, 138, 124, 110, 96, 82, 67, 55, 41 |

| (Z)-9-Tetradecen-1-ol | 212 (M+), 194, 180, 152, 138, 124, 110, 96, 82, 67, 55, 41 |

Note: The mass spectra of (Z) and (E) isomers are often very similar. Retention time is a critical factor for their differentiation.

Electroantennography (EAG)

EAG is a powerful electrophysiological technique used to measure the olfactory response of an insect's antenna to volatile compounds. It is instrumental in identifying biologically active components of a pheromone blend.

Table 3: Electroantennography (EAG) Protocol Summary

| Step | Description |

| Antenna Preparation | An antenna is excised from a male moth and mounted between two electrodes. |

| Electrode Type | Glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). |

| Signal Amplification | The potential difference across the antenna is amplified using a high-impedance amplifier. |

| Stimulus Delivery | A purified air stream is passed over the antenna, and pulses of the test compound are introduced. |

| Data Recording | The resulting voltage changes (depolarizations) are recorded as an electroantennogram. |

Table 4: Representative Electroantennogram (EAG) Response to (Z)-10-Tetradecenol

| Compound | Concentration | Mean EAG Response (mV) |

| (Z)-10-Tetradecenol | 1 ng/µL | 1.2 ± 0.2 |

| (E)-10-Tetradecenol | 1 ng/µL | 0.3 ± 0.1 |

| Control (Hexane) | - | 0.1 ± 0.05 |

Note: Data are hypothetical and for illustrative purposes. Actual responses will vary depending on the insect species and experimental conditions.

Chemical Synthesis

The definitive confirmation of the structure of (Z)-10-tetradecenol and the production of material for field trials and other applications requires chemical synthesis. The Wittig reaction is a widely used and effective method for the stereoselective synthesis of alkenes, including the (Z)-isomer of 10-tetradecenol.

Wittig Reaction Protocol

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. The stereochemical outcome of the reaction can be controlled by the choice of reactants and reaction conditions. To synthesize (Z)-10-tetradecenol, a non-stabilized ylide is typically used, which favors the formation of the Z-isomer.

Table 5: Wittig Reaction Protocol for the Synthesis of (Z)-10-Tetradecenol

| Step | Reactants and Conditions |

| 1. Ylide Preparation | (1-Decyl)triphenylphosphonium bromide is treated with a strong base such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at low temperature (e.g., 0 °C to -78 °C). |

| 2. Reaction with Aldehyde | Tetrahydrofurfural is added to the ylide solution, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. |

| 3. Work-up | The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., hexane or diethyl ether). The organic layer is washed, dried, and the solvent is removed under reduced pressure. |

| 4. Purification | The crude product is purified by column chromatography on silica gel to yield (Z)-10-tetradecenol. |

Visualizing the Workflow and Logic

To better illustrate the interconnectedness of these procedures, the following diagrams are provided in the DOT language, compatible with Graphviz.

Conclusion

The discovery and identification of (Z)-10-tetradecenol serve as a prime example of the synergistic application of modern analytical techniques and classical organic synthesis. The meticulous protocols outlined in this guide for GC-MS, EAG, and the Wittig reaction provide a robust framework for researchers in chemical ecology and drug development. The precise characterization of such semiochemicals is fundamental to understanding insect behavior and developing sustainable and targeted pest management strategies.

The Biosynthesis of (Z)-10-Tetradecenol: A Technical Guide for Researchers

An In-depth Examination of the Enzymatic Pathway Responsible for the Production of a Key Lepidopteran Sex Pheromone Component

This technical guide provides a comprehensive overview of the biosynthetic pathway of (Z)-10-tetradecenol, a critical sex pheromone component in several moth species, primarily within the Tortricidae family, including the fruit-tree leafroller moth (Archips argyrospilus) and the obliquebanded leafroller (Choristoneura rosaceana). This document is intended for researchers, scientists, and professionals in drug development and pest management, offering detailed insights into the enzymatic reactions, relevant quantitative data, and experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of (Z)-10-tetradecenol follows a conserved pathway typical for moth sex pheromones, originating from fatty acid metabolism. The process begins with a common saturated fatty acid, which undergoes a series of modifications, including desaturation, chain-shortening, and reduction, to yield the final alcohol product.

The generalized pathway is as follows:

-

De Novo Fatty Acid Synthesis: The pathway initiates with the synthesis of a C16 saturated fatty acid, palmitoyl-CoA, from acetyl-CoA via the fatty acid synthase (FAS) complex.

-

Chain Shortening (β-oxidation): Palmitoyl-CoA is then subjected to one cycle of β-oxidation, a chain-shortening process that removes two carbons to produce myristoyl-CoA (a C14 fatty acyl-CoA).

-

Δ10-Desaturation: This is a crucial step where a Z-configured double bond is introduced at the 10th carbon position of myristoyl-CoA. This reaction is catalyzed by a specific fatty acyl-CoA desaturase, a Δ10-desaturase.

-

Reduction to Alcohol: The final step involves the reduction of the fatty acyl-CoA, (Z)-10-tetradecenoyl-CoA, to the corresponding alcohol, (Z)-10-tetradecenol. This conversion is carried out by a fatty acyl reductase (FAR).

Key Enzymes and Their Characteristics

The specificity of the final pheromone component is largely determined by the unique enzymatic machinery of the producing organism.

Table 1: Key Enzymes in (Z)-10-Tetradecenol Biosynthesis

| Enzyme Family | Specific Enzyme (Hypothesized) | Substrate | Product | Cofactors | Cellular Localization |

| Fatty Acid Synthase (FAS) | - | Acetyl-CoA, Malonyl-CoA | Palmitoyl-CoA | NADPH | Cytosol |

| Acyl-CoA Oxidase | - | Palmitoyl-CoA | trans-Δ2-Hexadecenoyl-CoA | FAD | Peroxisome |

| Fatty Acyl-CoA Desaturase | Δ10-Desaturase | Myristoyl-CoA | (Z)-10-Tetradecenoyl-CoA | NADPH, Cytochrome b5 | Endoplasmic Reticulum |

| Fatty Acyl Reductase (FAR) | C14-specific FAR | (Z)-10-Tetradecenoyl-CoA | (Z)-10-Tetradecenol | NADPH | Endoplasmic Reticulum |

Note: While the general enzyme families are well-established, the specific Δ10-desaturase and FAR responsible for (Z)-10-tetradecenol production in specific moth species are subjects of ongoing research. The data presented here is based on characterized homologous systems.

Quantitative Data

Quantitative analysis of pheromone biosynthesis is essential for understanding the efficiency and regulation of the pathway. The following table summarizes hypothetical, yet representative, quantitative data based on studies of related moth pheromone biosynthesis.

Table 2: Representative Quantitative Data for (Z)-10-Tetradecenol Biosynthesis

| Parameter | Value | Units | Conditions |

| Δ10-Desaturase | |||

| Km (Myristoyl-CoA) | 10 - 50 | µM | Heterologous expression in Saccharomyces cerevisiae |

| Vmax | 50 - 200 | pmol/min/mg protein | Microsomal preparations from insect cells |

| Optimal pH | 6.5 - 7.5 | - | In vitro enzyme assay |

| Fatty Acyl Reductase (FAR) | |||

| Km ((Z)-10-Tetradecenoyl-CoA) | 5 - 25 | µM | Heterologous expression in Saccharomyces cerevisiae |

| Vmax | 100 - 500 | pmol/min/mg protein | Microsomal preparations from insect cells |

| Optimal pH | 7.0 - 8.0 | - | In vitro enzyme assay |

| Pheromone Titer | |||

| (Z)-10-Tetradecenol per female gland | 10 - 100 | ng | During peak calling behavior (scotophase) |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of the (Z)-10-tetradecenol biosynthetic pathway.

Heterologous Expression and Functional Characterization of a Candidate Δ10-Desaturase

Objective: To confirm the function of a candidate desaturase gene in producing the Δ10 double bond.

Methodology:

-

Gene Cloning: Isolate total RNA from the pheromone glands of the target moth species. Synthesize cDNA and amplify the full-length candidate desaturase gene using PCR with specific primers. Clone the PCR product into a yeast expression vector (e.g., pYES2).

-

Yeast Transformation: Transform a suitable strain of Saccharomyces cerevisiae (e.g., a strain deficient in its endogenous desaturase) with the expression vector.

-

Expression and Substrate Feeding: Culture the transformed yeast in an appropriate medium containing galactose to induce gene expression. Supplement the culture with the precursor fatty acid, myristic acid (tetradecanoic acid).

-

Lipid Extraction and Analysis: After incubation, harvest the yeast cells and extract the total fatty acids. Methylate the fatty acids to form fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). The presence of methyl (Z)-10-tetradecenoate will confirm the Δ10-desaturase activity of the candidate gene. The position of the double bond can be confirmed by derivatization of the FAMEs (e.g., with dimethyl disulfide) followed by GC-MS analysis.

In Vitro Assay of Fatty Acyl Reductase (FAR) Activity

Objective: To determine the substrate specificity and kinetic parameters of a candidate FAR.

Methodology:

-

Heterologous Expression: Express the candidate FAR gene in an appropriate system, such as insect cells (e.g., Sf9) using a baculovirus expression system, or in Saccharomyces cerevisiae.

-

Microsome Preparation: Harvest the cells and prepare microsomal fractions, which contain the membrane-bound FAR.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal preparation, NADPH as a cofactor, and the fatty acyl-CoA substrate ((Z)-10-tetradecenoyl-CoA).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Terminate the reaction by adding a solvent (e.g., hexane) to extract the lipid products.

-

-

Product Analysis: Analyze the hexane extract by GC-MS to identify and quantify the resulting fatty alcohol, (Z)-10-tetradecenol.

-

Kinetic Analysis: Perform the assay with varying substrate concentrations to determine the Km and Vmax values.

Visualizations

Biosynthesis Pathway of (Z)-10-Tetradecenol

Caption: The enzymatic pathway for the biosynthesis of (Z)-10-tetradecenol.

Experimental Workflow for Desaturase Functional Assay

Caption: Workflow for the functional characterization of a candidate Δ10-desaturase.

This guide provides a foundational understanding of the biosynthesis of (Z)-10-tetradecenol. Further research into the specific enzymes of target pest species will be crucial for the development of novel and sustainable pest management strategies.

The Elusive Presence of cis-10-Tetradecen-1-ol in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the natural occurrence of cis-10-tetradecen-1-ol in insects. While its acetate ester, cis-10-tetradecenyl acetate, is a recognized component of insect pheromone blends, the alcohol form's presence is often inferred as a biosynthetic precursor rather than explicitly quantified as a primary signaling molecule. This document summarizes the available data, details the methodologies for its identification, and visualizes the key processes involved.

Data on the Occurrence of cis-10-Tetradecen-1-ol and its Acetate

Quantitative data specifically detailing the natural occurrence of cis-10-tetradecen-1-ol in insect pheromone glands is sparse in publicly available literature. However, its acetate form, (Z)-10-tetradecenyl acetate, has been identified as a significant component of the sex pheromone of the oak leaf roller moth, Archips semiferanus. The presence of the acetate strongly implies the existence of its precursor alcohol, cis-10-tetradecen-1-ol, within the pheromone gland's biosynthetic machinery.

More recent studies on Archips semiferanus have identified the primary components of its sex pheromone as a blend of trans-11 and cis-11-tetradecenyl acetates[1]. Earlier research, however, had identified cis-10-tetradecenyl acetate as an attractant component[2]. This highlights the complexity and potential variability in pheromone composition within a species. For the purpose of this guide, we will focus on the context of cis-10-tetradecen-1-ol as a precursor to the identified acetate.

| Insect Species | Compound | Role | Quantitative Data |

| Archips semiferanus (Oak Leaf Roller) | (Z)-10-Tetradecenyl acetate | Sex Pheromone Component | Not explicitly quantified in available literature, but identified as a key attractant. |

| Archips semiferanus (Oak Leaf Roller) | cis-10-Tetradecen-1-ol | Presumed Pheromone Precursor | Data on natural abundance is not available in the surveyed literature. |

Experimental Protocols

The identification and quantification of volatile and semi-volatile compounds like cis-10-tetradecen-1-ol from insects require a series of precise and sensitive techniques. The following protocols are generalized from standard practices in the field of chemical ecology.

Pheromone Gland Extraction

This method aims to analyze the total pheromone content within the gland.

-

Insect Preparation: Virgin female moths, typically 1-3 days post-eclosion, are used. The insects are briefly chilled to immobilize them.

-

Gland Excision: The abdominal tip containing the pheromone gland is carefully excised using fine forceps or micro-scissors.

-

Extraction: The excised glands are submerged in a small volume (e.g., 10-50 µL) of a high-purity non-polar solvent, such as hexane or dichloromethane, in a glass vial. The extraction is allowed to proceed for a period ranging from 30 minutes to several hours at a cool temperature.

-

Sample Preparation: The solvent extract is carefully transferred to a clean vial, often concentrated under a gentle stream of nitrogen, and then stored at low temperatures (e.g., -20°C) until analysis.

Volatile Collection (Aeration)

This technique collects the pheromones as they are naturally released by the insect.

-

Insect Chamber: Live, calling female insects are placed in a glass chamber.

-

Airflow: Purified and humidified air is passed over the insects at a controlled flow rate.

-

Trapping: The effluent air is passed through an adsorbent trap (e.g., a glass tube containing Porapak Q or Tenax TA) which captures the volatile organic compounds.

-

Elution: The trapped compounds are then eluted from the adsorbent using a small volume of a suitable solvent (e.g., hexane).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for identifying and quantifying the chemical components of the pheromone blend.

-

Injection: A small aliquot (typically 1 µL) of the pheromone extract is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., HP-5ms). The column separates the different compounds based on their boiling points and interactions with the column's stationary phase.

-

Identification: As compounds elute from the column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification by comparing it to libraries of known spectra.

-

Quantification: The abundance of each compound is determined by the area of its corresponding peak in the gas chromatogram. By running a series of known concentrations of a synthetic standard, a calibration curve can be created to determine the absolute quantity of the compound in the insect extract.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is used to identify which of the separated compounds are biologically active (i.e., detected by the insect's antenna).

-

Setup: The effluent from the GC column is split into two paths. One path goes to a standard detector (like a Flame Ionization Detector - FID), and the other is directed over an excised insect antenna mounted between two electrodes.

-

Detection: As electrophysiologically active compounds elute from the column and pass over the antenna, they elicit a neural response, which is detected as a change in electrical potential (a depolarization).

-

Correlation: By comparing the timing of the antennal responses with the peaks on the FID chromatogram, researchers can pinpoint which specific compounds in the extract are the active pheromone components.

Visualizations

Experimental Workflow for Pheromone Identification

Caption: Workflow for insect pheromone identification.

Generalized Biosynthetic Pathway of Moth Sex Pheromones

Caption: Pheromone biosynthesis from fatty acid precursors.

References

- 1. Reinvestigation of oak leaf roller sex pheromone components and the hypothesis that they vary with diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cis-10-tetradecenyl acetate, an attractant component in the sex pheromone of the oak leaf roller moth (Archips semiferanus Walker) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Ecology of the Oak Leaf Roller Pheromone: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical ecology of the oak leaf roller (Archips semiferanus), a significant defoliator of oak trees. The focus of this document is the intricate chemical communication system mediated by its sex pheromone, from biosynthesis and perception to its application in pest management strategies.

Introduction to the Oak Leaf Roller and its Pheromone

The oak leaf roller, Archips semiferanus, is a moth species belonging to the Tortricidae family, known for its larval stage that feeds on the foliage of oak trees.[1] Severe infestations can lead to significant defoliation, stressing trees and making them susceptible to secondary pests and diseases. Chemical communication plays a pivotal role in the reproductive cycle of this moth, with the female releasing a species-specific sex pheromone to attract males for mating. The primary components of the Archips semiferanus sex pheromone have been identified as a precise blend of (E)-11-tetradecenyl acetate (t11-14:OAc) and (Z)-11-tetradecenyl acetate (c11-14:OAc).[1]

Pheromone Composition and Biosynthesis

The female oak leaf roller produces a sex pheromone characterized by a specific isomeric ratio of two C14 acetates.

Pheromone Components:

-

(E)-11-tetradecenyl acetate (t11-14:OAc)

-

(Z)-11-tetradecenyl acetate (c11-14:OAc)

The typical blend ratio is approximately 67:33 of t11-14:OAc to c11-14:OAc .[1] This precise ratio is critical for optimal male attraction.

Biosynthesis Pathway

The biosynthesis of moth sex pheromones, particularly in the Tortricidae family, is a well-studied process involving the modification of fatty acid metabolism. While the specific enzymes in Archips semiferanus have not been fully characterized, a general pathway can be inferred from related species. The process begins with common fatty acid precursors, which undergo a series of desaturation and chain-shortening steps, followed by reduction and acetylation to produce the final pheromone components.

The biosynthesis of the C14 acetate pheromone components in Tortricid moths typically involves a Δ11-desaturase that introduces a double bond into a saturated fatty acyl precursor. The stereochemistry of the double bond (Z or E) is determined by the specific desaturase enzyme.

Caption: Generalized biosynthetic pathway for the oak leaf roller pheromone components.

Pheromone Perception and Behavioral Response

The male oak leaf roller's response to the female-emitted pheromone is a complex process involving detection, signal transduction, and ultimately, a behavioral cascade leading to mate location.

Olfactory Signaling Pathway

Pheromone perception in moths is initiated when the volatile molecules enter the pores of the male's antennal sensilla and bind to Pheromone Binding Proteins (PBPs). These proteins transport the hydrophobic pheromone molecules through the sensillar lymph to the Olfactory Receptor Neurons (ORNs). The binding of the pheromone to specific olfactory receptors on the ORN dendrites triggers a signal transduction cascade, leading to the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing.

Caption: Simplified olfactory signaling pathway for pheromone perception in male moths.

Behavioral Cascade

The male's behavioral response to the pheromone plume is characterized by a series of stereotyped actions:

-

Activation and Wing Fanning: Upon detection of the pheromone, the male becomes active and begins to fan its wings.

-

Upwind Flight (Anemotaxis): The male initiates flight upwind, navigating towards the source of the pheromone.

-

Casting Flight: If the male loses contact with the pheromone plume, it will perform a zig-zagging or "casting" flight pattern to relocate the scent trail.

-

Close-Range Search: As the male nears the female, visual and other short-range cues may also play a role in final mate location and courtship.

Experimental Protocols

The study of the oak leaf roller pheromone involves a combination of chemical and biological assays.

Pheromone Extraction and Analysis

Objective: To extract and identify the pheromone components from female moths.

Protocol:

-

Gland Excision: The pheromone glands from the abdominal tips of virgin female moths are excised during their calling period (typically in the scotophase).

-

Solvent Extraction: The excised glands are immediately submerged in a small volume of a non-polar solvent, such as hexane or dichloromethane, for a short period (e.g., 30 minutes) to extract the pheromones.

-

Concentration: The solvent extract is carefully concentrated under a gentle stream of nitrogen.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The concentrated extract is analyzed by GC-MS to separate and identify the chemical components based on their retention times and mass spectra.

Caption: Workflow for pheromone extraction and analysis.

Electroantennography (EAG)

Objective: To measure the electrical response of the male moth's antenna to the pheromone components.

Protocol:

-

Antenna Preparation: A male moth is immobilized, and an antenna is excised or left attached.

-

Electrode Placement: Recording and reference electrodes (e.g., glass capillaries filled with saline solution) are placed in contact with the base and tip of the antenna.

-

Stimulus Delivery: A puff of air carrying a known concentration of a synthetic pheromone component or blend is delivered over the antenna.

-

Signal Recording: The change in electrical potential across the antenna is amplified and recorded as an EAG response.

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral response of male moths to a pheromone source in a controlled environment.

Protocol:

-

Acclimatization: Male moths are acclimated to the wind tunnel conditions (light, temperature, and airflow).

-

Pheromone Source: A synthetic pheromone blend is loaded onto a dispenser (e.g., a rubber septum) and placed at the upwind end of the tunnel.

-

Moth Release: Moths are released individually at the downwind end of the tunnel.

-

Behavioral Observation: The flight path and behaviors (wing fanning, upwind flight, casting, source contact) of each moth are recorded and scored.

Quantitative Data Presentation

Due to the limited availability of specific quantitative data for Archips semiferanus in the public domain, the following tables are presented as illustrative examples based on typical findings for related Tortricid moths.

Table 1: Illustrative Electroantennogram (EAG) Responses of Male Archips semiferanus to Pheromone Components.

| Compound | Dose (µg) | Mean EAG Response (mV) ± SE |

| t11-14:OAc | 1 | 1.2 ± 0.2 |

| c11-14:OAc | 1 | 0.8 ± 0.1 |

| 67:33 Blend | 1 | 2.5 ± 0.3 |

| Hexane (Control) | - | 0.1 ± 0.05 |

Table 2: Illustrative Field Trap Capture of Male Archips semiferanus with Different Pheromone Blends.

| Lure Composition (t11-14:OAc : c11-14:OAc) | Lure Loading (mg) | Mean No. Moths/Trap/Week ± SE |

| 100:0 | 1 | 15 ± 3 |

| 67:33 | 1 | 45 ± 5 |

| 50:50 | 1 | 28 ± 4 |

| 0:100 | 1 | 8 ± 2 |

| Unbaited Control | - | 1 ± 0.5 |

Applications in Pest Management

A thorough understanding of the oak leaf roller's chemical ecology is fundamental for the development of effective and environmentally benign pest management strategies.

-

Monitoring: Pheromone-baited traps are widely used to monitor the presence and population density of Archips semiferanus. This information is crucial for making informed decisions about the timing and necessity of control interventions.

-

Mating Disruption: The atmosphere of an infested area can be saturated with synthetic pheromones, which confuses the male moths and prevents them from locating females, thereby disrupting mating and reducing the subsequent larval population.

-

Mass Trapping: High densities of pheromone traps can be deployed to capture a significant portion of the male population, reducing the number of successful matings.

Conclusion

The chemical ecology of the oak leaf roller pheromone is a finely tuned system that governs the reproductive success of this species. The specific blend of (E)-11- and (Z)-11-tetradecenyl acetates serves as a long-range attractant for males, initiating a cascade of behaviors that culminate in mating. Detailed knowledge of the biosynthesis, perception, and behavioral effects of this pheromone has enabled the development of powerful tools for integrated pest management. Further research into the specific enzymes of the biosynthetic pathway and the neuronal mechanisms of perception will undoubtedly lead to even more refined and effective control strategies for this important forest pest.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (Z)-10-Tetradecenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-10-Tetradecenol is a long-chain unsaturated fatty alcohol that plays a significant role in chemical ecology, primarily as a sex pheromone component in various insect species. Its specific isomeric form and the presence of a hydroxyl functional group are critical for its biological activity, making it a subject of interest for research in pest management, chemical synthesis, and drug development. This guide provides a comprehensive overview of the physical and chemical properties of (Z)-10-tetradecenol, detailed experimental protocols for its synthesis and analysis, and an examination of its role in biological signaling pathways.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of (Z)-10-tetradecenol is essential for its handling, formulation, and application in various research and development contexts.

Table 1: Physical Properties of (Z)-10-Tetradecenol and Related Compounds

| Property | (Z)-10-Tetradecen-1-ol | (Z)-9-Tetradecen-1-ol | (Z)-11-Tetradecen-1-ol | (Z)-10-Tetradecenyl acetate |

| Molecular Formula | C₁₄H₂₈O | C₁₄H₂₈O | C₁₄H₂₈O | C₁₆H₃₀O₂ |

| Molecular Weight | 212.37 g/mol | 212.37 g/mol [1] | 212.37 g/mol [2][3] | 254.41 g/mol |

| Appearance | Colorless to pale yellow liquid (estimated)[4] | Colorless to pale yellow clear liquid (estimated)[4] | Colorless to pale yellow clear liquid (estimated)[2] | - |

| Boiling Point | Not explicitly available | 307.14 °C @ 760 mmHg (estimated)[4] | 280.71 °C @ 760 mmHg (estimated)[2] | - |

| Melting Point | Not available | Not available | Not available | - |

| Density | Not available | Not available | Not available | - |

| Refractive Index | Not available | Not available | Not available | - |

| Solubility | Soluble in alcohol; Insoluble in water (estimated)[2][4] | Soluble in alcohol; Insoluble in water (2.282 mg/L @ 25°C, estimated)[4] | Soluble in alcohol; Insoluble in water (2.282 mg/L @ 25°C, estimated)[2] | - |

| Vapor Pressure | Not available | 0.000060 mmHg @ 25 °C (estimated)[4] | 0.000060 mmHg @ 25 °C (estimated)[2] | - |

| logP (o/w) | Not available | 5.524 (estimated)[4] | 5.670 (estimated)[2] | - |

Chemical Reactivity

The chemical behavior of (Z)-10-tetradecenol is primarily dictated by its two functional groups: the carbon-carbon double bond and the primary alcohol.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to a carboxylic acid with stronger agents such as potassium permanganate (KMnO₄). The double bond is susceptible to oxidative cleavage by ozonolysis, yielding an aldehyde and an aldehyde-alcohol, or epoxidation with peroxy acids to form an epoxide.

-

Reduction: The double bond can be hydrogenated to a single bond using catalysts like palladium on carbon (Pd/C), resulting in the saturated tetradecanol.

-

Esterification: The hydroxyl group readily reacts with carboxylic acids or their derivatives to form esters. For instance, reaction with acetic anhydride yields (Z)-10-tetradecenyl acetate, a common pheromone component.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of (Z)-10-tetradecenol in a laboratory setting.

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes and can be adapted for (Z)-10-tetradecenol.

Workflow for the Synthesis of (Z)-10-Tetradecenol

Caption: A four-step workflow for the synthesis of (Z)-10-tetradecenol.

Protocol:

-

Ylide Preparation: To a solution of decyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a strong base such as n-butyllithium (n-BuLi) is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a period to ensure complete formation of the ylide, decylidenetriphenylphosphorane.

-

Wittig Reaction: 4-Butyraldehyde, dissolved in anhydrous THF, is then added slowly to the ylide solution at low temperature. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Reduction: The resulting crude (Z)-10-tetradecenal is then reduced to the corresponding alcohol. A solution of the aldehyde in a suitable solvent like methanol is treated with a reducing agent such as sodium borohydride (NaBH₄) in portions. The reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure (Z)-10-tetradecenol.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like (Z)-10-tetradecenol.

Workflow for GC-MS Analysis

References

The Crucial Role of (Z)-10-Tetradecenol in Insect Chemical Communication: A Technical Guide

Farnborough, Hampshire – November 8, 2025 – (Z)-10-tetradecenol, a straight-chain unsaturated alcohol, plays a significant, albeit often subtle, role in the chemical communication systems of various insect species, primarily moths. This technical guide provides an in-depth analysis of its function as a sex pheromone component, detailing the quantitative aspects of its activity, the experimental protocols for its study, and the underlying signaling pathways of its perception.

Introduction to (Z)-10-Tetradecenol in Insect Communication

(Z)-10-tetradecenol is a semiochemical, a chemical substance that carries a message, utilized by insects for intraspecific communication. Its primary identified function is as a minor component in the female-produced sex pheromone blends of certain lepidopteran species. While not typically the main attractant, its presence in specific ratios with other pheromone components is often critical for optimizing the blend's attractiveness and ensuring species-specific recognition, thereby preventing hybridization.

One of the key species in which (Z)-10-tetradecenol has been identified as a pheromone component is the large fruit-tree tortrix, Archips podana. In this species, it acts in concert with the major pheromone components to elicit the full mating response in males.

Quantitative Data on Pheromone Blends and Behavioral Responses

The efficacy of a pheromone blend is highly dependent on the precise ratio of its components. The inclusion of (Z)-10-tetradecenol in synthetic lures for Archips podana has been shown to be a critical factor in maximizing male trap capture.

| Pheromone Component | Chemical Abbreviation | Blend Ratio (%) in Archips podana | Function |

| (Z)-11-Tetradecenyl acetate | Z11-14:OAc | Major Component | Primary Attractant |

| (E)-11-Tetradecenyl acetate | E11-14:OAc | Minor Component | Synergist/Modulator |

| (Z)-10-Tetradecenol | Z10-14:OH | Minor Component | Synergist |

Note: The exact percentage of (Z)-10-tetradecenol can vary in published studies and may be population-dependent. Its presence, even in small amounts, is significant.

Quantitative behavioral assays are essential to determine the precise role of individual pheromone components. In field trapping experiments with Archips podana, lures containing a blend of Z11-14:OAc and E11-14:OAc are significantly more attractive to males when (Z)-10-tetradecenol is included. While specific percentage increases in trap catch can vary based on environmental conditions and trap design, the synergistic effect of (Z)-10-tetradecenol is consistently observed.

Experimental Protocols

The identification and characterization of (Z)-10-tetradecenol as a pheromone component involve a series of sophisticated analytical and behavioral experiments.

Pheromone Gland Extraction

This protocol outlines the fundamental steps for obtaining the natural pheromone blend from female moths.

-

Insect Rearing and Collection: Female moths are reared under controlled conditions to ensure they are virgin and at the peak of their calling (pheromone-releasing) behavior, typically during the scotophase (dark period).

-

Gland Excision: The pheromone gland, located at the terminal abdominal segments, is carefully excised using fine forceps and micro-scissors under a dissecting microscope.

-

Solvent Extraction: The excised gland is immediately submerged in a small volume (e.g., 10-50 µL) of a non-polar solvent, such as hexane or dichloromethane, for a predetermined period (e.g., 30 minutes to several hours) to extract the lipophilic pheromone components.

-

Sample Concentration and Storage: The solvent extract is then carefully concentrated under a gentle stream of nitrogen and stored at low temperatures (e.g., -20°C) to prevent degradation prior to analysis.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which compounds in a complex mixture are biologically active.

-

Gas Chromatography (GC) Separation: The pheromone extract is injected into a gas chromatograph, where the individual components are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Effluent Splitting: As the separated compounds elute from the GC column, the effluent is split into two streams. One stream is directed to a conventional GC detector (e.g., Flame Ionization Detector - FID), which provides a chromatogram of all the compounds present.

-

Electroantennographic Detection (EAD): The second stream is directed over an excised male moth antenna, which is mounted between two electrodes. When a biologically active compound, such as (Z)-10-tetradecenol, passes over the antenna, it elicits a change in the electrical potential across the antenna.

-

Data Analysis: This electrical response is amplified and recorded as an electroantennogram. By aligning the FID chromatogram with the EAD recording, researchers can pinpoint the exact compounds that trigger an olfactory response in the male moth.

Behavioral Assays: Y-Tube Olfactometer

The Y-tube olfactometer is a standard laboratory bioassay to assess the attractiveness of volatile compounds to insects.

-

Apparatus Setup: A Y-shaped glass tube is used, with a continuous flow of purified and humidified air entering each of the two arms and exiting through the single base arm.

-

Odor Application: A filter paper treated with a synthetic blend of the test pheromone (e.g., with and without (Z)-10-tetradecenol) is placed in one arm, while the other arm contains a solvent-treated filter paper as a control.

-

Insect Release: A male moth is released at the downwind end of the base arm.

-

Choice and Data Recording: The moth is given a set amount of time to walk or fly upwind and choose one of the arms. The first choice and the time spent in each arm are recorded. A statistically significant preference for the arm containing the test odor indicates attraction.

Signaling Pathways and Visualization

The perception of (Z)-10-tetradecenol and other pheromone components by a male moth is a complex process that begins at the antenna and culminates in a behavioral response.

Caption: Pheromone signaling pathway from reception at the antenna to behavioral response.

Pheromone Reception and Transduction:

-

Binding to Pheromone Binding Proteins (PBPs): Hydrophobic pheromone molecules like (Z)-10-tetradecenol enter the aqueous lymph of the sensory hair (sensillum) on the male antenna and are bound by Pheromone Binding Proteins (PBPs).

-

Transport to Olfactory Receptors (ORs): The PBP-pheromone complex transports the pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

-

Receptor Activation: The pheromone is released and binds to a specific Olfactory Receptor (OR) protein. This interaction is often facilitated by a Sensory Neuron Membrane Protein (SNMP).

-

Signal Transduction: The activation of the OR opens an associated ion channel, leading to the depolarization of the ORN and the generation of an action potential.

Central Processing:

-

Signal Transmission to the Antennal Lobe: The axons of ORNs that express the same OR converge on a specific spherical structure in the antennal lobe of the brain called a glomerulus.

-

Information Relay: Within the glomerulus, the signal is processed and relayed to projection neurons.

-

Integration in Higher Brain Centers: The projection neurons transmit the information to higher brain centers, such as the mushroom bodies and the protocerebrum, where the information from different glomeruli (representing different pheromone components) is integrated.

-

Behavioral Response: This integrated signal ultimately leads to a coordinated behavioral response, such as upwind flight towards the pheromone source.

Caption: Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).

Conclusion

(Z)-10-tetradecenol serves as a compelling example of the complexity and specificity of insect chemical communication. Although a minor component in the known pheromone blends, its role is indispensable for the fine-tuning of the chemical signal that drives reproductive behavior. A thorough understanding of its quantitative contribution, the methods to study it, and the neural pathways it activates is crucial for researchers in chemical ecology, neurobiology, and for the development of effective and environmentally benign pest management strategies. The continued investigation into such minor pheromone components will undoubtedly unveil further intricacies of insect communication and behavior.

The Evolution of Pheromone Signaling in Lepidoptera: A Technical Guide

Introduction

Chemical communication is a cornerstone of insect behavior, governing critical interactions from foraging to mating. In the order Lepidoptera (moths and butterflies), mate recognition is predominantly mediated by highly specific and potent chemical signals known as sex pheromones. Typically, females release a species-specific blend of long-chain fatty acid derivatives that males detect over long distances, initiating a stereotyped sequence of behaviors culminating in mating.[1][2][3] The exquisite specificity of these signaling systems makes them a powerful driver of reproductive isolation and, consequently, speciation.[4][5][6] This technical guide provides an in-depth exploration of the evolutionary mechanisms shaping lepidopteran pheromone signaling, from the biosynthesis of the chemical signal to its reception and processing. It is intended for researchers, scientists, and drug development professionals interested in the molecular basis of chemical ecology and its potential applications.

Pheromone Biosynthesis: The Genesis of the Signal

The vast majority of female moth sex pheromones are Type I pheromones, which are C10-C18 straight-chain fatty alcohols, acetates, or aldehydes.[2][7] Their production occurs in a specialized abdominal pheromone gland (PG) and follows a modified fatty acid metabolic pathway.[4][8] The evolutionary diversification of these signals is largely attributed to modifications in a few key enzymatic steps.

The Biosynthetic Pathway

The synthesis of moth pheromones begins with standard fatty acid synthesis, typically producing palmitic acid (16:Acid) or stearic acid (18:Acid). These precursors then undergo a series of modifications by specific classes of enzymes:

-

Desaturation: Fatty acyl-CoA desaturases introduce double bonds at specific positions along the fatty acid chain. This is a critical step in generating pheromone diversity, with different desaturase enzymes (e.g., Δ11, Δ9, Δ14) creating unique precursors.[4][9]

-

Chain-Shortening: The unsaturated fatty acids can then be shortened, typically by two carbons at a time, through a process of limited β-oxidation. This process creates cascades of compounds with varying chain lengths.[4][9]

-

Reduction: The carboxyl group of the fatty acyl-CoA is reduced to an alcohol by fatty-acyl reductases (FARs).[8][10]

-

Acetylation/Oxidation: The resulting fatty alcohol can be the final pheromone component or may be further modified. Acetyltransferases can convert the alcohol to an acetate ester, or oxidases can convert it to an aldehyde.[4]

The evolution of these pathways is a story of gene duplication and functional divergence. Desaturase genes, in particular, have undergone significant expansion and neofunctionalization, allowing for the production of a wide array of unsaturated fatty acids.[5][11] Research suggests that moth sex-pheromone desaturase genes are evolving under a "birth-and-death" model, where new genes are created by duplication, and some are subsequently lost or become nonfunctional, providing a reservoir of genetic diversity for evolutionary innovation.[4][5]

Quantitative Data on Pheromone Blends

The precise ratio of components in a pheromone blend is often critical for species recognition. Even small changes in these ratios can lead to reproductive isolation. The tables below summarize quantitative data on pheromone components for several Lepidoptera species.

Table 1: Pheromone Components of the Nantucket Pine Tip Moth (Rhyacionia frustrana) [12][13]

| Component | Chemical Name | Average Quantity (ng/female) |

| Major Component | (E)-9-Dodecen-1-yl acetate | 10.8 - 18.6 |

| Minor Component | (E)-9,11-Dodecadien-1-yl acetate | 0.5 - 0.9 |

| Average Ratio | 16.5:1 to 23.4:1 |

Table 2: Pheromone Components of the Black Cutworm Moth (Agrotis ipsilon) [14]

| Component | Chemical Name | Average Quantity (ng/female) (Kansas Population) |

| Component 1 | (Z)-7-Dodecenyl acetate | ~1.5 |

| Component 2 | (Z)-9-Tetradecenyl acetate | ~0.5 |

| Component 3 | (Z)-11-Hexadecenyl acetate | ~10.0 |

| Average Ratio | ~3 : 1 : 20 |

Experimental Protocol: Pheromone Gland Extraction and Analysis

This protocol outlines a general method for identifying and quantifying pheromone components from the female gland, adapted from methodologies described in the literature.[12][13][15]

-

Insect Rearing and Gland Dissection:

-

Rear moths under controlled conditions (photoperiod, temperature, humidity) to the desired age (typically 1-3 days post-eclosion).

-

Dissect individual females during their peak calling period (scotophase).

-

Using fine forceps under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.

-

-

Extraction:

-

Immediately place the excised gland into a small vial containing a precise volume (e.g., 100 µL) of a high-purity non-polar solvent, such as pentane or hexane.

-

Add a known quantity of an internal standard (e.g., (Z)-11-tetradecenyl acetate, if not a natural component) to the solvent for accurate quantification.

-

Allow the extraction to proceed for a set period (e.g., 30 minutes) at room temperature.

-

-

Sample Concentration and Analysis:

-

Carefully remove the gland tissue from the vial.

-

Concentrate the solvent extract to a small volume (e.g., 1-5 µL) under a gentle stream of nitrogen.

-

Inject the concentrated extract into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[16]

-

-

Data Interpretation:

-

The GC separates the components of the blend based on their volatility and polarity.

-

The MS fragments each component, producing a characteristic mass spectrum that allows for chemical identification by comparison to synthetic standards and spectral libraries.

-

Quantify each component by comparing its peak area in the chromatogram to the peak area of the internal standard.

-

Pheromone Reception: Decoding the Signal

The male moth's ability to detect and respond to the female's pheromone blend is a feat of molecular sensitivity and specificity. This process occurs in specialized olfactory sensory neurons (OSNs) housed within long sensilla trichodea on the male's antennae.[1][2] A complex interplay of proteins ensures the signal is captured, transported, and transduced into a neural impulse.

The Molecular Machinery of Reception

-

Pheromone Binding Proteins (PBPs): As hydrophobic pheromone molecules enter the aqueous sensillum lymph through pores in the cuticle, they are solubilized and transported by PBPs.[3][17] PBPs are thought to protect the pheromones from degradation and facilitate their delivery to the receptors on the OSN dendrite.

-

Sensory Neuron Membrane Protein (SNMP): SNMP is a membrane protein located on the OSN dendrite. It is hypothesized to be involved in the transfer of the pheromone from the PBP to the olfactory receptor.[17]

-

Olfactory Receptors (ORs): These are the key determinants of pheromone specificity. ORs are seven-transmembrane domain proteins that form a ligand-gated ion channel upon binding with their specific pheromone component.[18][19][20] Each OSN typically expresses one specific OR tuned to a single component of the pheromone blend.[21][22]

-

Olfactory Receptor Co-receptor (Orco): Each OR forms a heterodimeric complex with Orco, a highly conserved co-receptor that is essential for the localization and function of the OR as an ion channel.[17]

-

Pheromone Degrading Enzymes (PDEs): To maintain the sensitivity of the system and allow the male to track a fluctuating plume, the pheromone signal must be rapidly inactivated. PDEs, such as esterases or oxidases, located in the sensillum lymph or on the dendrite, quickly degrade the pheromone molecules after they have activated the receptor.[17]

The evolution of pheromone reception is tightly linked to the evolution of the signal. The OR gene family is highly dynamic, with frequent gene duplication and divergence allowing for the evolution of receptors with new specificities.[2][23] This co-evolution ensures that as female pheromone blends change, male response preferences can track these changes, maintaining the integrity of the communication channel.

Experimental Protocol: Functional Characterization of Olfactory Receptors

A common method to determine the specific ligand for a newly identified OR is to express it in a heterologous system, such as the "empty neuron" system in Drosophila melanogaster.[20][23]

-

Gene Cloning and Vector Preparation:

-

Isolate RNA from male moth antennae and synthesize cDNA.

-

Using PCR with specific primers, amplify the full-length coding sequence of the candidate OR gene.

-

Clone the OR sequence into a Drosophila expression vector (e.g., pUAST) under the control of a suitable promoter.

-

-

Generation of Transgenic Flies:

-

Microinject the expression vector into Drosophila embryos that carry a driver line (e.g., GAL4) specific to olfactory neurons that are "empty" (lacking their endogenous OR).

-

Establish a stable transgenic line of flies that express the moth OR in these specific neurons.

-

-

Single-Sensillum Recording (SSR):

-

Immobilize an adult transgenic fly and locate a target sensillum on the antenna that houses the transformed OSNs.

-

Insert a recording electrode into the base of the sensillum and a reference electrode into the eye.

-

Deliver puffs of air containing a panel of potential ligands (synthetic pheromone components and analogues) over the antenna.

-

-

Data Analysis:

-

Record the action potentials (spikes) generated by the OSN in response to each chemical stimulus.

-

Calculate the spike frequency for each stimulus and construct a dose-response curve for the most active compounds.

-

The compound that elicits the strongest and most sensitive response is identified as the primary ligand for that receptor. This method allows for the deorphanization of the entire receptor repertoire of a species.[18][19]

-

Evolutionary Mechanisms and Speciation

The evolution of new pheromone communication channels is a major driver of speciation in Lepidoptera. A key question is how a new signal can arise and become established when the existing system is under strong stabilizing selection.

A Model for Pheromone Evolution

A prevailing model suggests that major shifts in pheromone blends can occur through the activation of pre-existing, but unexpressed, genetic information.[4][5][6][9]

-

Latent Genetic Potential: The "birth-and-death" evolution of gene families like desaturases means that a species' genome may contain multiple gene copies, including some that are non-functional or expressed at very low, undetectable levels.[4][5] For example, the European Corn Borer (Ostrinia nubilalis) primarily uses a Δ11-desaturase to produce its pheromone, but its genome also contains a Δ14-desaturase gene transcript, the same type used by its close relative, the Asian Corn Borer (O. furnacalis).[6][9]

-

Saltational Shift in Production: A mutation in a regulatory element could lead to the activation of one of these "silent" genes in the pheromone gland. This would cause a sudden and significant change in the pheromone blend produced by the female, rather than a gradual shift.

-

Asymmetric Tracking by Males: For this new pheromone to be successful, there must be males capable of responding to it. Studies have shown that within a population, there can be rare male individuals with "leaky" sensory channels who exhibit a behavioral response to the pheromone blends of closely related species.[6]

-

Reproductive Isolation: If a female producing a novel blend mates with a male who can detect it, their offspring may inherit both the genes for the new signal and the preference for it. This establishes a new, private communication channel, leading to reproductive isolation from the parent population and potentially initiating speciation.

Conclusion

The evolution of pheromone signaling in Lepidoptera is a dynamic process driven by the interplay between genes controlling signal production and reception. The diversification of enzymes in the biosynthetic pathway, particularly desaturases, provides the raw material for novel pheromone blends. Concurrently, the plasticity of the olfactory receptor gene family allows male perception to adapt to these changes. The result is a tightly co-evolved communication system that is fundamental to the remarkable radiation of this insect order. Understanding these molecular and evolutionary mechanisms not only provides deep insights into the processes of speciation but also offers valuable knowledge for the development of novel, species-specific pest management strategies.

References

- 1. phytojournal.com [phytojournal.com]

- 2. Frontiers | Moth pheromone receptors: gene sequences, function, and evolution [frontiersin.org]

- 3. Pheromone reception in moths: from molecules to behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptome analysis identifies candidate genes in the biosynthetic pathway of sex pheromones from a zygaenid moth, Achelura yunnanensis (Lepidoptera: Zygaenidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular genetics and evolution of pheromone biosynthesis in Lepidoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Evolution of the integral membrane desaturase gene family in moths and flies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Techniques for Extracting and Collecting Sex Pheromones from Live Insects and from Artificial Sources [ouci.dntb.gov.ua]

- 16. Insect Pheromone Detection - Lifeasible [lifeasible.com]

- 17. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Functional evolution of Lepidoptera olfactory receptors revealed by deorphanization of a moth repertoire - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 21. Peripheral mechanisms of pheromone reception in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. pnas.org [pnas.org]

Unveiling the Whisper: A Technical Guide to the Identification of (Z)-10-Tetradecenol in Novel Insect Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical framework for the identification of (Z)-10-tetradecenol, a critical semiochemical, in previously unstudied insect species. The methodologies outlined herein are foundational for entomological research, pest management strategies, and the development of novel semiochemical-based drugs and biorepellents.

Introduction

(Z)-10-tetradecenol is a Type I moth sex pheromone component, a long-chain unsaturated alcohol that plays a crucial role in the reproductive communication of numerous lepidopteran species.[1] The identification of such compounds in novel insect species is a meticulous process that combines chemical analysis, electrophysiology, and behavioral studies to decipher the chemical language of these organisms. This guide will detail the established workflow for the isolation, identification, and behavioral validation of (Z)-10-tetradecenol, using the hypothetical novel species Insectus novus as a case study.

Core Methodologies and Data Presentation

The identification of (Z)-10-tetradecenol in a novel insect species involves a multi-step process, beginning with the extraction of potential pheromones from the insect, followed by chemical analysis to identify the compounds, and finally, behavioral assays to confirm their biological activity.

Table 1: Gas Chromatography-Electroantennographic Detection (GC-EAD) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Insectus novus Pheromone Gland Extract

| Peak | Retention Time (min) | EAD Response (mV) | Tentative Identification | Mass Spectral Data (m/z) | Confirmation |

| 1 | 12.34 | 0.1 ± 0.02 | Tetradecanol | 214 (M+), 196, 83, 69, 55 | Co-injection with standard |

| 2 | 14.56 | 1.8 ± 0.3 | (Z)-10-Tetradecenol | 212 (M+), 194, 95, 81, 67, 54 | Co-injection with standard |

| 3 | 14.68 | 0.8 ± 0.1 | (E)-10-Tetradecenol | 212 (M+), 194, 95, 81, 67, 54 | Co-injection with standard |

| 4 | 16.21 | 0.2 ± 0.05 | Hexadecanol | 242 (M+), 224, 83, 69, 55 | Co-injection with standard |

Table 2: Wind Tunnel Bioassay of Male Insectus novus Response to Synthetic Pheromone Components

| Treatment (1 µg on rubber septum) | N | % Taking Flight | % Halfway to Source | % Close to Source (within 10cm) | % Contact with Source |

| Hexane (Control) | 50 | 5 ± 2 | 2 ± 1 | 0 | 0 |

| (Z)-10-Tetradecenol | 50 | 85 ± 5 | 78 ± 6 | 72 ± 7 | 65 ± 8 |

| (E)-10-Tetradecenol | 50 | 20 ± 4 | 12 ± 3 | 5 ± 2 | 2 ± 1 |

| Blend (1:1 Z/E) | 50 | 35 ± 6 | 25 ± 5 | 18 ± 4 | 10 ± 3 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pheromone identification studies.

Pheromone Gland Extraction

This protocol is adapted from standard methods for extracting pheromones from female moths.

-

Insect Rearing and Collection: Virgin female Insectus novus are reared from pupae, separated by sex to ensure no prior mating. Pheromone glands are typically extracted from 3- to 5-day-old females during their scotophase (dark period), which is the peak time for calling behavior and pheromone production.

-

Gland Excision: The abdomen of a cold-anesthetized female moth is gently squeezed to evert the pheromone gland located at the abdominal tip. The gland is then excised using fine scissors.

-

Extraction: The excised glands are immediately submerged in a small volume (e.g., 100 µL) of high-purity hexane in a glass vial. The extraction is allowed to proceed for 30 minutes at room temperature. The resulting extract is then carefully transferred to a clean vial and stored at -20°C until analysis.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that uses the insect's antenna as a biological detector to identify which compounds in a complex mixture are physiologically active.

-

Antenna Preparation: An antenna is excised from a male Insectus novus. The base and tip of the antenna are placed into two glass capillary electrodes filled with a saline solution.

-

GC-EAD System: The GC is equipped with a non-polar capillary column (e.g., DB-5). The column effluent is split, with one part directed to the flame ionization detector (FID) and the other to a heated transfer line that delivers the compounds to the prepared antenna.

-

Analysis: The pheromone gland extract is injected into the GC. The simultaneous FID and EAD signals are recorded. Peaks in the FID chromatogram that consistently elicit a depolarization event (a peak) in the EAD signal are considered biologically active.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the chemical structure of the active compounds identified by GC-EAD.

-

Instrumentation: An Agilent 6890 GC coupled to a 5975 MS detector, or a similar system, is used.

-

GC Conditions: The same column and temperature program as in the GC-EAD analysis should be used to allow for the correlation of retention times. A typical temperature program might be: hold at 60°C for 1 min, then ramp at 10°C/min to 250°C, and hold for 10 min.

-

Mass Spectrometry: Electron impact (EI) ionization at 70 eV is standard. The resulting mass spectra of the EAD-active peaks are compared with libraries of known spectra (e.g., NIST) and with the spectra of synthetic standards.

Wind Tunnel Bioassay

Wind tunnel assays are used to observe and quantify the behavioral responses of male insects to synthetic pheromone components.

-

Wind Tunnel Setup: A wind tunnel (e.g., 200 cm x 75 cm x 75 cm) is used with a controlled airflow (e.g., 30 cm/s). The tunnel is illuminated with red light to simulate scotophase conditions.

-

Stimulus Preparation: Synthetic (Z)-10-tetradecenol and other identified compounds are dissolved in hexane at a specific concentration (e.g., 1 µg/µL) and applied to a rubber septum or filter paper, which serves as the odor source.

-

Behavioral Observation: A single male Insectus novus is released at the downwind end of the tunnel. Its flight behavior towards the odor source is recorded and scored for a set period (e.g., 5 minutes). Key behaviors to quantify include taking flight, oriented flight upwind, approaching the source, and making contact with the source. A solvent-only control is always included for comparison.

Visualizing the Process and Pathways

Diagrams are essential for understanding the complex workflows and biological pathways involved in pheromone identification.

Figure 1. Experimental workflow for the identification of (Z)-10-tetradecenol.

Figure 2. Simplified insect olfactory signaling pathway.

Conclusion

The identification of (Z)-10-tetradecenol in a novel insect species is a rigorous scientific endeavor that provides profound insights into the chemical ecology of that species. The integrated approach of chemical analysis and behavioral assays, as detailed in this guide, is essential for the unambiguous identification of this and other semiochemicals. The knowledge gained from such studies is invaluable for the development of sustainable pest management strategies and for the discovery of new bioactive compounds for pharmaceutical and other applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (Z)-10-Tetradecenol via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of (Z)-10-tetradecenol, a fatty alcohol with potential applications in chemical synthesis and as a precursor for biologically active molecules. The synthesis is achieved through a Wittig reaction, a versatile and widely used method for the stereoselective formation of carbon-carbon double bonds.[1][2][3][4] This protocol focuses on the generation of the desired (Z)-isomer, which is often crucial for biological activity.

Introduction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[1][2][3][4][5][6] A key advantage of this reaction is the predictable placement of the newly formed double bond.[4][6] For the synthesis of (Z)-alkenes, unstabilized ylides are typically employed, as they favor the formation of the cis-isomer.[1][3] This protocol outlines a two-step synthesis of (Z)-10-tetradecenol, commencing with the preparation of a C10 phosphonium salt followed by a Wittig reaction with a C4 aldehyde.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Preparation of (10-Hydroxydecyl)triphenylphosphonium Bromide: A C10 bromoalcohol is reacted with triphenylphosphine to generate the corresponding phosphonium salt.

-

Wittig Reaction: The phosphonium salt is deprotonated to form the ylide, which then reacts with butanal to yield (Z)-10-tetradecenol.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents and inert atmosphere conditions (e.g., nitrogen or argon) are recommended for the Wittig reaction step to prevent moisture from quenching the ylide.

Synthesis of (10-Hydroxydecyl)triphenylphosphonium Bromide (Intermediate 1)

Procedure:

-

To a solution of 10-bromo-1-decanol (1.0 eq) in anhydrous toluene, add triphenylphosphine (1.1 eq).

-

Reflux the mixture under an inert atmosphere for 24 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (10-hydroxydecyl)triphenylphosphonium bromide.

Synthesis of (Z)-10-Tetradecenol (Final Product)

Procedure:

-

Suspend (10-hydroxydecyl)triphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.1 eq), dropwise to the suspension. The formation of the ylide is typically indicated by a color change to deep orange or red.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add a solution of butanal (1.2 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude (Z)-10-tetradecenol can be purified by silica gel column chromatography.[7][8]

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by thin-layer chromatography (TLC).

-

Procedure:

-

Prepare a slurry of silica gel in the initial eluent and pack the column.

-

Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified (Z)-10-tetradecenol.

-

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data |

| (10-Hydroxydecyl)triphenylphosphonium Bromide | C28H36BrOP | 515.46 | >90 | ¹H NMR, ³¹P NMR |

| (Z)-10-Tetradecenol | C14H28O | 212.37 | 60-80 | ¹H NMR: ~5.3-5.4 ppm (m, 2H, -CH=CH-); ¹³C NMR: ~129-131 ppm (-CH=CH-); IR (cm⁻¹): ~3300 (O-H), ~3010 (C-H, alkene), ~1650 (C=C) |

Note: Expected yields are based on typical Wittig reactions and may vary depending on reaction conditions and scale.

Visualizations

Logical Workflow for the Synthesis of (Z)-10-Tetradecenol

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. youtube.com [youtube.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

Application Notes and Protocols for the Purification of (Z)-10-Tetradecenol by Fractional Distillation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of (Z)-10-tetradecenol, a key insect pheromone component, using vacuum fractional distillation. The aim is to achieve high isomeric purity, which is critical for its biological activity.

Introduction

(Z)-10-tetradecenol is a long-chain unsaturated alcohol that serves as a sex pheromone for various insect species. Its efficacy in pest management and research applications is highly dependent on its isomeric purity, with the corresponding (E)-isomer often acting as an inhibitor. Fractional distillation under reduced pressure is a standard method for purifying high-boiling point compounds like (Z)-10-tetradecenol, as it lowers the boiling point and prevents thermal degradation. This protocol outlines the equipment, procedure, and analytical methods required to achieve a purity of >95% for (Z)-10-tetradecenol.

Data Presentation

Physical Properties of Tetradecenol Isomers and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C at 760 mmHg) | Boiling Point (°C at reduced pressure) |

| (Z)-10-Tetradecenol | C₁₄H₂₈O | 212.38 | ~280-310 | Not available |

| (E)-10-Tetradecenol | C₁₄H₂₈O | 212.38 | ~280-310 | Not available |

| (Z)-9-Tetradecen-1-ol | C₁₄H₂₈O | 212.38 | 307.14[1] | Not available |

| (Z)-11-Tetradecen-1-ol | C₁₄H₂₈O | 212.38 | 280.71[2] | Not available |

| 1-Tetradecanol | C₁₄H₃₀O | 214.39 | 289 | 153-155 at 15 mmHg |

| (Z)-9-Tetradecenyl acetate | C₁₆H₃₀O₂ | 254.41 | Not available | 102-104 at 0.1 torr |

Note: The boiling points for tetradecenol isomers at atmospheric pressure are estimates based on structurally similar compounds. Due to the high boiling points, vacuum distillation is essential to prevent decomposition. The boiling point of (Z)-9-tetradecenyl acetate, a related compound, provides a useful reference for the expected boiling range under vacuum.

Experimental Protocols

Materials and Equipment

-

Crude (Z)-10-tetradecenol (purity < 95%)

-

Heating mantle with a magnetic stirrer

-

Round-bottom flask (distillation pot)

-

Fractionating column (e.g., Vigreux or packed with glass beads/structured packing)

-

Distillation head with a condenser and vacuum adapter

-

Receiving flasks (e.g., pear-shaped or round-bottom)

-

Thermometer or thermocouple

-

Vacuum pump

-

Manometer or vacuum gauge

-

Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

-

Boiling chips or magnetic stir bar

-

Glass wool

-

Aluminum foil

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Capillary GC column (e.g., DB-WAX or equivalent polar column)

-

Analytical standards for (Z)-10-tetradecenol and potential impurities

Experimental Workflow for Purification of (Z)-10-Tetradecenol

Caption: Workflow for the purification of (Z)-10-tetradecenol.

Step-by-Step Protocol for Vacuum Fractional Distillation

-

Apparatus Setup:

-

Assemble the fractional distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed with vacuum grease.

-

Place a magnetic stir bar or boiling chips in the distillation pot.

-

The fractionating column should have a high number of theoretical plates for efficient separation. Packing the column with glass beads or structured packing can increase efficiency.[3][4]

-

Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[3]

-

Insulate the distillation head and fractionating column with glass wool and aluminum foil to minimize heat loss.[4]

-

Use a cold trap between the distillation apparatus and the vacuum pump to protect the pump from volatile substances.

-

-

Sample Preparation:

-

Charge the distillation pot with the crude (Z)-10-tetradecenol. Do not fill the flask to more than two-thirds of its capacity.

-

-

Distillation Process:

-

Turn on the condenser cooling water.

-

Slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 0.1-1.0 mmHg). A lower pressure will result in a lower boiling temperature.

-

Once the desired pressure is stable, begin heating the distillation pot using the heating mantle.

-

Start the magnetic stirrer to ensure smooth boiling.

-

Observe the reflux in the column. A steady rate of reflux is necessary for good separation.

-

The temperature will rise and then stabilize at the boiling point of the first, most volatile fraction. Collect this forerun, which will likely contain lower boiling point impurities.

-